Cas no 17684-34-3 (3-Methyl-3-phenyl-butylamine)
3-Methyl-3-phenyl-butylamine is a chiral amine compound featuring a phenyl group and a branched alkyl chain, making it a versatile intermediate in organic synthesis. Its structure lends itself to applications in pharmaceuticals, agrochemicals, and specialty chemicals, particularly in the development of active ingredients and fine chemicals. The compound’s sterically hindered amine group enhances its utility in asymmetric synthesis and catalysis. It is also valued for its potential as a building block in the preparation of biologically active molecules. High purity grades are available to meet stringent research and industrial requirements. Proper handling and storage under inert conditions are recommended to maintain stability.
3-Methyl-3-phenyl-butylamine structure
Product Name:3-Methyl-3-phenyl-butylamine
CAS No:17684-34-3
MF:C11H17N
MW:163.259382963181
CID:2182545
PubChem ID:12241886
Update Time:2025-06-07
3-Methyl-3-phenyl-butylamine Chemical and Physical Properties
Names and Identifiers
-
- 3-Methyl-3-phenyl-butylamine
- 3-methyl-3-phenylbutan-1-amine
- 17684-34-3
- CS-0251345
- EN300-54427
- Z336081086
- SAA68434
- SB34307
- DTXSID70482031
- AKOS000320159
- SCHEMBL5147319
- DB-262413
-
- Inchi: 1S/C11H17N/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3
- InChI Key: QNJUGTYCIJYNTH-UHFFFAOYSA-N
- SMILES: NCCC(C)(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 163.136099547Da
- Monoisotopic Mass: 163.136099547Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 0.9±0.1 g/cm3
- Boiling Point: 241.2±19.0 °C at 760 mmHg
- Flash Point: 101.2±12.1 °C
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
3-Methyl-3-phenyl-butylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Methyl-3-phenyl-butylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M356280-10mg |
3-Methyl-3-phenyl-butylamine |
17684-34-3 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M356280-50mg |
3-Methyl-3-phenyl-butylamine |
17684-34-3 | 50mg |
$ 185.00 | 2022-06-02 | ||
| TRC | M356280-100mg |
3-Methyl-3-phenyl-butylamine |
17684-34-3 | 100mg |
$ 295.00 | 2022-06-02 | ||
| Enamine | EN300-54427-0.05g |
3-methyl-3-phenylbutan-1-amine |
17684-34-3 | 95% | 0.05g |
$174.0 | 2023-07-06 | |
| Enamine | EN300-54427-0.1g |
3-methyl-3-phenylbutan-1-amine |
17684-34-3 | 95% | 0.1g |
$257.0 | 2023-07-06 | |
| Enamine | EN300-54427-0.25g |
3-methyl-3-phenylbutan-1-amine |
17684-34-3 | 95% | 0.25g |
$367.0 | 2023-07-06 | |
| Enamine | EN300-54427-0.5g |
3-methyl-3-phenylbutan-1-amine |
17684-34-3 | 95% | 0.5g |
$579.0 | 2023-07-06 | |
| Enamine | EN300-54427-1.0g |
3-methyl-3-phenylbutan-1-amine |
17684-34-3 | 95% | 1.0g |
$743.0 | 2023-07-06 | |
| Enamine | EN300-54427-2.5g |
3-methyl-3-phenylbutan-1-amine |
17684-34-3 | 95% | 2.5g |
$1454.0 | 2023-07-06 | |
| Enamine | EN300-54427-5.0g |
3-methyl-3-phenylbutan-1-amine |
17684-34-3 | 95% | 5.0g |
$2152.0 | 2023-07-06 |
3-Methyl-3-phenyl-butylamine Related Literature
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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